3-Chloro-6-nitro-1,8-naphthyridine
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Overview
Description
3-Chloro-6-nitro-1,8-naphthyridine is a heterocyclic compound with the molecular formula C8H4ClN3O2 and a molecular weight of 209.59 g/mol . It is a derivative of 1,8-naphthyridine, which is a fused bicyclic system containing nitrogen atoms at positions 1 and 8.
Mechanism of Action
Target of Action
Naphthyridines, a class of compounds to which 3-chloro-6-nitro-1,8-naphthyridine belongs, are known to exhibit diverse biological activities and have been used in the treatment of several human diseases .
Mode of Action
It’s known that the specific and differential functionalization of the naphthyridine core can lead to specific activity .
Biochemical Pathways
Naphthyridines are known to have wide applicability in medicinal chemistry and materials science .
Result of Action
Naphthyridines are known to exhibit a variety of biological activities, including anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Action Environment
The compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-nitro-1,8-naphthyridine typically involves the nitration of 3-chloro-1,8-naphthyridine. One common method includes the reaction of 3-chloro-1,8-naphthyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-nitro-1,8-naphthyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Products include 3-substituted derivatives of 1,8-naphthyridine.
Reduction: The major product is 3-chloro-6-amino-1,8-naphthyridine.
Scientific Research Applications
3-Chloro-6-nitro-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells due to its photochemical properties.
Chemical Biology: The compound is utilized in the study of enzyme inhibitors and molecular probes.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: The parent compound without the chloro and nitro substituents.
3-Chloro-1,8-naphthyridine: Lacks the nitro group at the 6-position.
6-Nitro-1,8-naphthyridine: Lacks the chloro group at the 3-position.
Uniqueness
3-Chloro-6-nitro-1,8-naphthyridine is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and potential for diverse chemical modifications. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities .
Properties
IUPAC Name |
3-chloro-6-nitro-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-6-1-5-2-7(12(13)14)4-11-8(5)10-3-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGPOKMODIDWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=NC=C1[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1051372-61-2 |
Source
|
Record name | 3-chloro-6-nitro-1,8-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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